2-(5-nitro-1H-indazol-3-yl)benzonitrile

Description

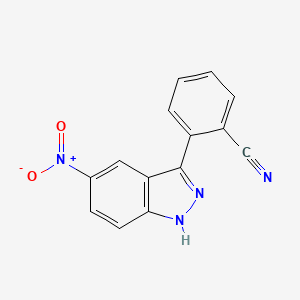

2-(5-Nitro-1H-indazol-3-yl)benzonitrile is a heterocyclic compound featuring an indazole core substituted at the 5-position with a nitro (-NO₂) group and at the 3-position with a benzonitrile (-C₆H₄CN) moiety. Its molecular formula is C₁₄H₈N₄O₂, with a molecular weight of 264.24 g/mol.

Properties

CAS No. |

1356087-64-3 |

|---|---|

Molecular Formula |

C14H8N4O2 |

Molecular Weight |

264.24 g/mol |

IUPAC Name |

2-(5-nitro-1H-indazol-3-yl)benzonitrile |

InChI |

InChI=1S/C14H8N4O2/c15-8-9-3-1-2-4-11(9)14-12-7-10(18(19)20)5-6-13(12)16-17-14/h1-7H,(H,16,17) |

InChI Key |

ALDMZKBBVVFFCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-nitro-1H-indazol-3-yl)benzonitrile typically involves the nitration of 1H-indazole followed by a coupling reaction with benzonitrile. One common method includes the use of nitric acid and sulfuric acid to introduce the nitro group into the indazole ring. The nitrated indazole is then reacted with benzonitrile under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(5-nitro-1H-indazol-3-yl)benzonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-(5-amino-1H-indazol-3-yl)benzonitrile.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Oxidation: Oxidized benzonitrile derivatives.

Scientific Research Applications

2-(5-nitro-1H-indazol-3-yl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to inhibit specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-nitro-1H-indazol-3-yl)benzonitrile is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indazole moiety can also bind to specific molecular targets, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-(5-nitro-1H-indazol-3-yl)benzonitrile with its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (Indazole 5-position) | Benzene Substituent | Notable Properties |

|---|---|---|---|---|---|

| This compound | C₁₄H₈N₄O₂ | 264.24 | Nitro (-NO₂) | Benzonitrile | High polarity due to -NO₂; potential metabolic instability |

| 2-(5-Amino-1H-indazol-3-yl)benzonitrile | C₁₄H₁₀N₄ | 234.26 | Amino (-NH₂) | Benzonitrile | Electron-donating -NH₂ enhances solubility; likely basic character |

| 2-(5-Bromo-1H-indazol-3-yl)acetonitrile | C₉H₆BrN₃ | 236.07 | Bromo (-Br) | Acetonitrile | Increased lipophilicity due to -Br; smaller substituent reduces steric hindrance |

Key Observations:

- Electronic Effects: The nitro group in the target compound withdraws electrons, reducing the indazole ring’s reactivity toward electrophilic substitution compared to the amino derivative (-NH₂ acts as an electron donor) .

- Solubility: The benzonitrile group in the target compound and its amino analog may lower solubility in polar solvents compared to the acetonitrile-substituted bromo derivative ().

Biological Activity

2-(5-nitro-1H-indazol-3-yl)benzonitrile is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, which combines a nitro-substituted indazole with a benzonitrile moiety, contribute to its biological efficacy.

The molecular formula of this compound is CHNO, with a molecular weight of 270.25 g/mol. Its structure allows for various chemical transformations, which can enhance its biological activity and therapeutic potential.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. This interaction is crucial for influencing various biological effects, particularly in cancer therapy and antimicrobial applications.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly its ability to inhibit specific protein kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. Molecular docking studies suggest that this compound effectively binds to kinase domains, indicating its potential as a therapeutic agent in cancer treatment .

Case Studies

Several studies have explored the biological effects of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity.

- Animal Models : In vivo studies using murine models showed that administration of the compound led to tumor regression in xenograft models of human cancers. The compound was well-tolerated with minimal side effects observed.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the unique properties of this compound:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 5-Nitroindazole | Structure | Basic indazole structure with a nitro group |

| 3-Amino-1H-indazole | Structure | Exhibits antiproliferative activity against cancer cells |

| 4-(5-nitro-1H-indazol-3-yl)benzonitrile | Structure | Similar nitro-indazole framework |

| Benzonitrile, 2-amino-3-nitro | Structure | Contains amino and nitro groups |

The unique combination of both the nitro-substituted indazole and benzonitrile moieties in this compound likely enhances its biological activity compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.